molecular formula C5H5N5 B12378610 Adenine-15N5

Adenine-15N5

Cat. No.: B12378610
M. Wt: 140.09 g/mol
InChI Key: GFFGJBXGBJISGV-CIKZIQIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenine-15N5, also known as 6-Aminopurine-15N5 or Vitamin B4-15N5, is a nitrogen-15 labeled derivative of adenine. Adenine is one of the four nucleobases in the nucleic acids of DNA and RNA. It plays a crucial role in cellular respiration, forming ATP, NAD, and FAD, and is involved in protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenine-15N5 can be synthesized through multiple steps using nitrogen-15 labeled precursors. One common method involves the use of 15N-labeled ammonium chloride, ammonium hydroxide, and sodium nitrite. The synthesis typically involves four to five steps, including the formation of intermediate compounds such as 15N-labeled 2-hexylthioether-adenine and 15N-labeled 8-bromo-adenine .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of 15N-labeled precursors is essential for the production of this compound, and the final product is often purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Adenine-15N5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various adenine derivatives, such as 2,8-dihydroxyadenine and substituted adenines .

Scientific Research Applications

Adenine-15N5 has numerous applications in scientific research:

Mechanism of Action

Adenine-15N5 exerts its effects by incorporating into nucleic acids and participating in cellular metabolic processes. It forms adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. Adenosine triphosphate (ATP) formed from adenine drives many cellular metabolic processes by transferring chemical energy between reactions. The molecular targets include enzymes involved in DNA and RNA synthesis, as well as ATP-dependent processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenine-15N5 is unique due to its nitrogen-15 labeling, which allows for precise tracing in biochemical studies. This isotopic labeling provides a distinct advantage in NMR spectroscopy and other analytical techniques, making it a valuable tool in scientific research .

Properties

Molecular Formula

C5H5N5

Molecular Weight

140.09 g/mol

IUPAC Name

7H-purin-6-(15N)amine

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i6+1,7+1,8+1,9+1,10+1

InChI Key

GFFGJBXGBJISGV-CIKZIQIKSA-N

Isomeric SMILES

C1=[15N]C2=[15N]C=[15N]C(=C2[15NH]1)[15NH2]

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.